molecular formula C21H39NO7 B133380 (E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid CAS No. 145401-47-4

(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Cat. No. B133380
M. Wt: 417.5 g/mol
InChI Key: UKUPHONHODZPDA-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid, commonly known as 14-Oxo-maR1, is a bioactive lipid mediator that is derived from omega-3 fatty acids. It is synthesized through the enzymatic conversion of docosahexaenoic acid (DHA) by the 12/15-lipoxygenase (LOX) pathway. 14-Oxo-maR1 has been found to exhibit potent anti-inflammatory and pro-resolving properties, making it a promising candidate for the treatment of various inflammatory diseases.

Mechanism Of Action

The anti-inflammatory and pro-resolving properties of 14-Oxo-maR1 are mediated through the activation of specific G protein-coupled receptors (GPCRs), including ALX/FPR2 and GPR32. Activation of these receptors leads to the inhibition of pro-inflammatory signaling pathways and the promotion of pro-resolving pathways, leading to the resolution of inflammation and tissue repair.

Biochemical And Physiological Effects

In addition to its anti-inflammatory and pro-resolving properties, 14-Oxo-maR1 has been found to exhibit a range of other biochemical and physiological effects. These include the modulation of lipid metabolism, the regulation of ion channels and transporters, and the promotion of cell survival and proliferation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 14-Oxo-maR1 is its potent anti-inflammatory and pro-resolving properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, one limitation of 14-Oxo-maR1 is its relatively low stability, which can make it difficult to study in vitro and in vivo. Additionally, the synthesis of 14-Oxo-maR1 can be challenging and requires specialized expertise and equipment.

Future Directions

There are several future directions for research on 14-Oxo-maR1. These include the development of more stable analogs and derivatives of 14-Oxo-maR1, the identification of novel receptors and signaling pathways that mediate its effects, and the evaluation of its therapeutic potential in various disease models. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 14-Oxo-maR1 and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 14-Oxo-maR1 involves the enzymatic conversion of (E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid by the 12/15-LOX pathway. This pathway involves the oxidation of (E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid by 12-LOX or 15-LOX enzymes, which results in the formation of various bioactive lipid mediators, including 14-Oxo-maR1. The synthesis of 14-Oxo-maR1 can be enhanced by the use of specific LOX inhibitors or by the addition of exogenous 12-LOX or 15-LOX enzymes.

Scientific Research Applications

14-Oxo-maR1 has been extensively studied for its anti-inflammatory and pro-resolving properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, while promoting the clearance of apoptotic cells and debris. This makes it a promising candidate for the treatment of various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease. Additionally, 14-Oxo-maR1 has been found to exhibit potent neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

properties

CAS RN

145401-47-4

Product Name

(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Molecular Formula

C21H39NO7

Molecular Weight

417.5 g/mol

IUPAC Name

(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

InChI

InChI=1S/C21H39NO7/c1-2-3-4-9-12-16(24)13-10-7-5-6-8-11-14-17(25)18(26)19(27)21(22,15-23)20(28)29/h11,14,17-19,23,25-27H,2-10,12-13,15,22H2,1H3,(H,28,29)/b14-11+

InChI Key

UKUPHONHODZPDA-SDNWHVSQSA-N

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/C(C(C(C(CO)(C(=O)O)N)O)O)O

SMILES

CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O

synonyms

Sphingofungin E

Origin of Product

United States

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